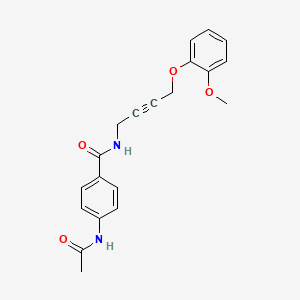

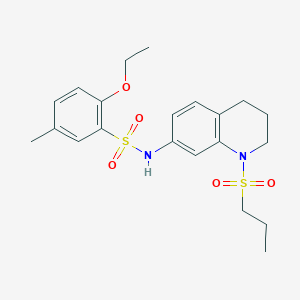

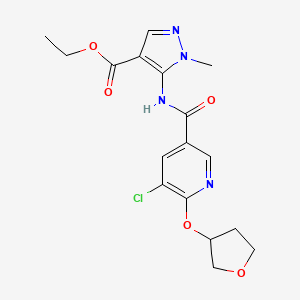

![molecular formula C14H8ClF6N3O2S B2847345 {[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate CAS No. 2061269-06-3](/img/structure/B2847345.png)

{[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound {[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}methyl acetate is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group. Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group is often described as being intermediate between the electronegativities of fluorine and chlorine . This group can significantly influence the properties of the molecule, including its reactivity and physical properties .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its solubility, boiling point, and melting point .Scientific Research Applications

Chemical Transformations and Synthesis

Research on similar compounds has led to discoveries in chemical transformations and synthesis methodologies. For example, derivatives of dihydropyridine have been transformed under acid catalysis, leading to unexpected products with potential applications in organic synthesis and drug development (Nedolya et al., 2018). Such transformations highlight the reactivity of pyridinyl and pyrimidinyl sulfanyl compounds under various conditions, which could inform the synthesis and modification of related compounds for specific scientific applications.

Mode of Action and Efficacy on Resistant Insects

The sulfoximine class of insecticides, exemplified by sulfoxaflor, demonstrates the significance of compounds with similar structural elements in developing new pesticides. Sulfoxaflor has shown efficacy against a wide range of sap-feeding insects, including those resistant to other classes of insecticides, due to its unique mode of action on insect nicotinic acetylcholine receptors (Sparks et al., 2013). This research underscores the potential of structurally similar compounds in addressing resistance issues in pest management.

Material Science and Polymer Research

Studies on aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds with sulfanyl groups, offer insights into materials science applications. These compounds have been used to synthesize transparent polyimides with high refractive indices and good thermomechanical stabilities, suggesting potential uses in optoelectronics and as materials with specific optical properties (Tapaswi et al., 2015).

Antimicrobial Applications

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starting from 2-chloro-6-ethoxy-4-acetylpyridine demonstrates potential antimicrobial applications. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs, indicating the relevance of structurally related compounds in the development of new antimicrobial agents (Hossan et al., 2012).

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, contributing to their broad range of activities .

Mode of Action

Trifluoromethylpyridines and their derivatives, which include this compound, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Trifluoromethyl-containing compounds have been shown to be involved in various biochemical reactions, including the activation of carbon-centered radical intermediates .

Result of Action

It is known that trifluoromethylpyridines and their derivatives have a wide range of biological activities in the agrochemical and pharmaceutical industries .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrimidin-4-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF6N3O2S/c1-26-10(25)5-27-9-3-8(14(19,20)21)23-12(24-9)11-7(15)2-6(4-22-11)13(16,17)18/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGPHUUNYMMTSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=NC(=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF6N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

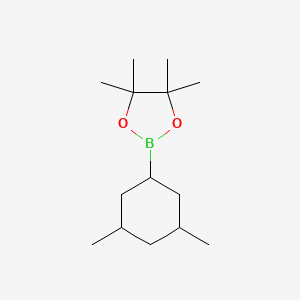

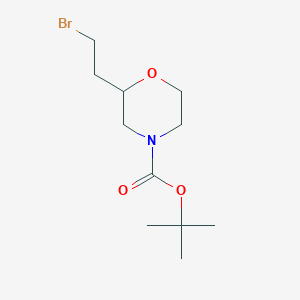

![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)

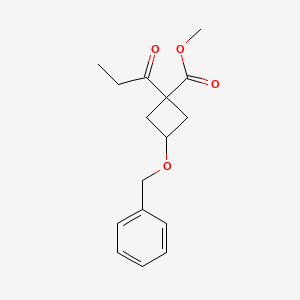

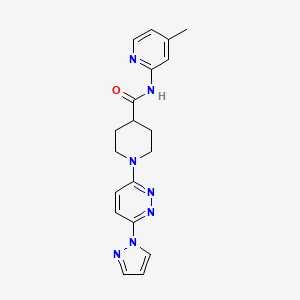

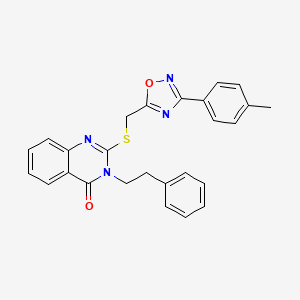

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

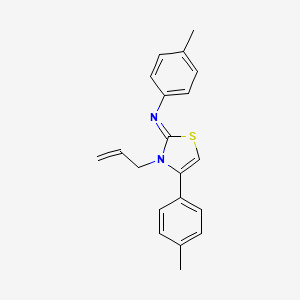

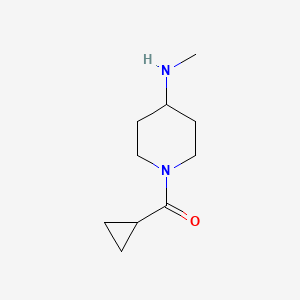

![4-[(4-bromophenyl)thio]-1-(2-furoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2847275.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)